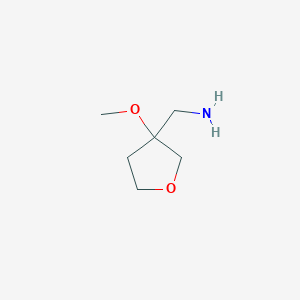
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride
描述
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 146422-37-9 . It has a molecular weight of 178.62 . The IUPAC name for this compound is 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylic acid hydrochloride .
Synthesis Analysis
Tetrahydropyridines (THPs), including this compound, have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h2,4,8H,1,3,7H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 261-263 degrees Celsius .作用机制
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride acts as a selective agonist of the AMPA receptor subtype, binding to the GluA2 subunit with high affinity. Activation of the AMPA receptor by this compound results in the influx of cations, such as sodium and calcium, into the postsynaptic neuron, leading to depolarization and the generation of an action potential. This process is essential for fast synaptic transmission and the integration of neuronal activity in the CNS.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in the CNS. Activation of the AMPA receptor by this compound leads to the induction of long-term potentiation (LTP), a process that is essential for learning and memory. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the CNS.
实验室实验的优点和局限性
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride has several advantages as a research tool in neuroscience. It is a highly selective agonist of the AMPA receptor subtype, making it a useful tool for studying the function of this receptor in isolation. Additionally, this compound has a high affinity for the GluA2 subunit of the AMPA receptor, making it a useful tool for studying the role of this subunit in synaptic transmission and plasticity. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound that does not occur naturally in the CNS, and its effects may not accurately reflect the function of the AMPA receptor in vivo. Additionally, this compound is a potent agonist of the AMPA receptor and may not accurately reflect the physiological response to endogenous glutamate release.
未来方向
There are several potential future directions for research involving 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride. One area of interest is the role of the GluA2 subunit in synaptic plasticity and learning and memory. This compound has been shown to have a high affinity for this subunit, and further research may elucidate the specific role of GluA2 in these processes. Additionally, there is interest in the potential therapeutic applications of this compound for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research may identify specific targets for the use of this compound in the treatment of these disorders. Finally, there is interest in the development of novel compounds that selectively target specific subunits of the AMPA receptor, which may have potential therapeutic applications for a wide range of neurological disorders.
科学研究应用
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride has been used extensively in neuroscience research to study the function of the AMPA receptor subtype. The AMPA receptor is involved in a wide range of physiological and pathological processes in the CNS, including learning and memory, synaptic plasticity, and neurodegeneration. This compound has been used to investigate the role of the AMPA receptor in these processes and to identify potential therapeutic targets for neurological disorders.
安全和危害
属性
IUPAC Name |
6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h4H,1-3H2,(H2,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRUXOOXIYLGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl (4aR,7aR)-2-benzamido-7a-isothiazol-5-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazine-6-carboxylate](/img/structure/B3241419.png)


![N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)benzamide](/img/structure/B3241433.png)
![5-(3-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-oxoethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3241441.png)
![N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B3241443.png)
![[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine](/img/structure/B3241456.png)
